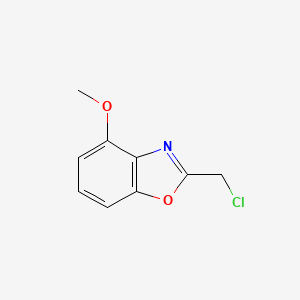![molecular formula C7H9N B12860110 2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile](/img/structure/B12860110.png)
2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile typically involves the use of [1.1.1]propellane as a key starting material. One common method includes the radical addition of nitriles to [1.1.1]propellane, which can be achieved under photoredox conditions. This method leverages the strain-release mechanism of [1.1.1]propellane to form the bicyclo[1.1.1]pentane core .
Industrial Production Methods
Industrial production of this compound may involve scalable flow chemistry techniques. For instance, the reaction between alkyl iodides and [1.1.1]propellane under light irradiation has been demonstrated to produce bicyclo[1.1.1]pentane derivatives in large quantities without the need for catalysts or additives .
化学反応の分析
Types of Reactions
2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrile carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation over palladium catalysts are frequently used.
Substitution: Grignard reagents and organolithium compounds are often employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include nitrile oxides, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile has found applications in several scientific research areas:
Chemistry: The compound is used as a building block for synthesizing complex molecules with unique three-dimensional structures.
Biology: It serves as a bioisostere for phenyl rings in drug design, enhancing the pharmacokinetic properties of pharmaceutical candidates.
Medicine: The compound’s derivatives are investigated for their potential as therapeutic agents due to their improved solubility and metabolic stability.
Industry: It is utilized in the development of advanced materials, such as liquid crystals and molecular rods.
作用機序
The mechanism of action of 2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile involves its interaction with molecular targets through its strained bicyclic structure. This strain facilitates the formation of reactive intermediates, which can engage in various chemical transformations. The compound’s bioisosteric properties allow it to mimic the behavior of phenyl rings, thereby interacting with biological targets in a similar manner .
類似化合物との比較
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, which serves as a core structure for various derivatives.
Cubane: Another highly strained bicyclic compound used as a bioisostere.
Adamantane: A tricyclic compound with similar applications in medicinal chemistry.
Uniqueness
2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile is unique due to its combination of a nitrile functional group with the bicyclo[1.1.1]pentane core. This combination imparts distinct reactivity and bioisosteric properties, making it a valuable scaffold in drug design and materials science .
特性
分子式 |
C7H9N |
|---|---|
分子量 |
107.15 g/mol |
IUPAC名 |
2-(1-bicyclo[1.1.1]pentanyl)acetonitrile |
InChI |
InChI=1S/C7H9N/c8-2-1-7-3-6(4-7)5-7/h6H,1,3-5H2 |
InChIキー |
UIADQDIRJAXUPO-UHFFFAOYSA-N |
正規SMILES |
C1C2CC1(C2)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Fluoro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12860027.png)
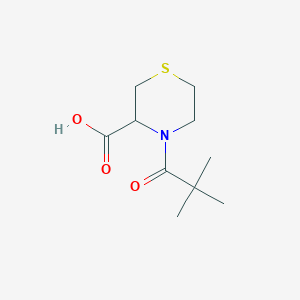
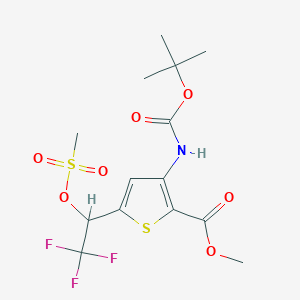

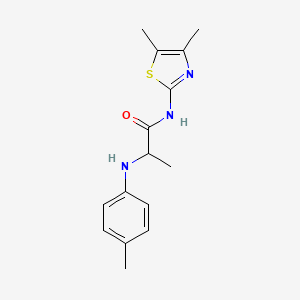

![disodium;[(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoyl] phosphate](/img/structure/B12860062.png)

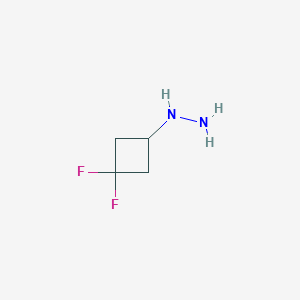
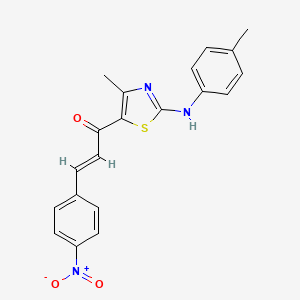

![4-(Pyrimidin-2-ylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B12860081.png)
